Cas no 878619-09-1 (N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide)
878619-09-1 structure
Product Name:N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide
Numero CAS:878619-09-1
MF:C10H10Cl2N2O2
MW:261.104600429535
CID:1078441
PubChem ID:6486741
Update Time:2025-04-20
N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide
- 878619-09-1
- N-(4-acetamido-2-chlorophenyl)-2-chloroacetamide
- TIMTEC-BB SBB012063
- AKOS000300999
- 2-chloro-N-(2-chloro-4-acetamidophenyl)acetamide
-
- MDL: MFCD07391227
- Inchi: 1S/C10H10Cl2N2O2/c1-6(15)13-7-2-3-9(8(12)4-7)14-10(16)5-11/h2-4H,5H2,1H3,(H,13,15)(H,14,16)
- Chiave InChI: NEHMOTXSDZZBSH-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(C=CC=1NC(CCl)=O)NC(C)=O
Proprietà calcolate
- Massa esatta: 260.0119330g/mol
- Massa monoisotopica: 260.0119330g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 5
- Complessità: 274
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 58.2Ų
N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide Letteratura correlata
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
878619-09-1 (N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso